molecular formula C22H27BrN2O5S B422925 N-(2-bromophenyl)-2-(N-cyclohexyl-3,4-dimethoxybenzenesulfonamido)acetamide

N-(2-bromophenyl)-2-(N-cyclohexyl-3,4-dimethoxybenzenesulfonamido)acetamide

Cat. No.: B422925
M. Wt: 511.4g/mol
InChI Key: YAPZEZFHCPBZLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromophenyl)-2-(N-cyclohexyl-3,4-dimethoxybenzenesulfonamido)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique structure, which includes a bromophenyl group, a cyclohexyl group, and a dimethoxyphenylsulfonyl group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-2-(N-cyclohexyl-3,4-dimethoxybenzenesulfonamido)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the following steps:

    Acylation: The acylation of the brominated phenyl compound to introduce the acetamide group.

    Sulfonylation: The attachment of the dimethoxyphenylsulfonyl group to the acetamide intermediate.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-2-(N-cyclohexyl-3,4-dimethoxybenzenesulfonamido)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-(N-cyclohexyl-3,4-dimethoxybenzenesulfonamido)acetamide involves its interaction with specific molecular targets and pathways. The compound’s bromophenyl group may facilitate binding to certain enzymes or receptors, while the sulfonyl and acetamide groups can modulate its activity and selectivity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-2-{cyclohexyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetamide
  • N-(2-chlorophenyl)-2-{cyclohexyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetamide
  • N-(2-bromophenyl)-2-{cyclohexyl[(3,4-dimethoxyphenyl)sulfonyl]amino}propionamide

Uniqueness

N-(2-bromophenyl)-2-(N-cyclohexyl-3,4-dimethoxybenzenesulfonamido)acetamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H27BrN2O5S

Molecular Weight

511.4g/mol

IUPAC Name

N-(2-bromophenyl)-2-[cyclohexyl-(3,4-dimethoxyphenyl)sulfonylamino]acetamide

InChI

InChI=1S/C22H27BrN2O5S/c1-29-20-13-12-17(14-21(20)30-2)31(27,28)25(16-8-4-3-5-9-16)15-22(26)24-19-11-7-6-10-18(19)23/h6-7,10-14,16H,3-5,8-9,15H2,1-2H3,(H,24,26)

InChI Key

YAPZEZFHCPBZLX-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2Br)C3CCCCC3)OC

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2Br)C3CCCCC3)OC

Origin of Product

United States

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